N-Hydroxy-2,2-dimethylbutanimidamide
Description
Properties
Molecular Formula |
C6H14N2O |
|---|---|
Molecular Weight |
130.19 g/mol |
IUPAC Name |
N'-hydroxy-2,2-dimethylbutanimidamide |
InChI |
InChI=1S/C6H14N2O/c1-4-6(2,3)5(7)8-9/h9H,4H2,1-3H3,(H2,7,8) |
InChI Key |
GPSCEFHFHNHSRG-UHFFFAOYSA-N |
Isomeric SMILES |
CCC(C)(C)/C(=N/O)/N |
Canonical SMILES |
CCC(C)(C)C(=NO)N |
Origin of Product |
United States |
Preparation Methods
Direct Synthesis from Amidine Precursors and Hydroxylamine
One of the principal routes to prepare N-hydroxy amidines involves the reaction of amidine or imidate precursors with hydroxylamine or hydroxylamine derivatives under controlled conditions. This method typically proceeds via nucleophilic substitution or addition-elimination mechanisms.
- Starting Materials: 2,2-dimethylbutanimidamide or its imidate derivatives.
- Reagents: Hydroxylamine hydrochloride or free base.
- Solvents: Polar protic solvents such as ethanol or methanol are preferred to facilitate solubility and reaction kinetics.
- Conditions: Mild heating (30–60 °C) under reflux or controlled temperature to avoid decomposition.
- Purification: Recrystallization or chromatographic purification to isolate the pure N-hydroxy amidine.
This approach is supported by analogous syntheses of related compounds like 4-hydroxy-3,3-dimethylbutanimidamide hydrochloride, where hydroxylamine reacts with appropriate amine or amide precursors in alcoholic solvents with subsequent purification steps.
Catalytic Acylcyanation and Amidination Routes
Recent advances in catalytic asymmetric synthesis provide alternative routes that can be adapted for amidine derivatives:
- Catalytic Acylcyanation of Imines: This method involves the addition of acylcyanides to imines catalyzed by Brønsted acids or chiral thiourea catalysts, forming N-acetylated α-amino nitriles that can be further converted to amidines or related derivatives.
- Reaction Conditions: Low temperatures (−40 °C to room temperature), non-aqueous solvents like dichloromethane or toluene, and catalyst loadings as low as 1 mol% for high yields and enantioselectivity.
- Conversion: Subsequent hydrolysis and functional group transformations yield amidine derivatives with hydroxy substituents.
While this method is primarily developed for α-amino acid derivatives, the mechanistic principles and catalytic systems may be adapted for synthesizing N-hydroxy amidines with branched alkyl groups such as 2,2-dimethylbutan moieties.
Formaldehyde-Based Hydroxymethylation and Subsequent Amidation
A patent describes the preparation of 2,2-dimethylol alkanals by reacting aldehydes with excess formaldehyde in the presence of bases, which can be a precursor step for amidine synthesis:
- Process: Aldehydes (e.g., 2,2-dimethylbutanal) react with aqueous formaldehyde (20–40% by weight) in the presence of alkali hydroxides or carbonates (NaOH, KOH, Ca(OH)₂) or tertiary amines.
- Temperature: 5–100 °C, preferably 15–35 °C.
- Solvents: Optional use of inert organic solvents like methanol or tetrahydrofuran to improve solubility.
- Outcome: Formation of 2,2-dimethylol derivatives which can be further converted to amidines by reaction with amines and hydroxylamine under suitable conditions.
This stepwise approach allows the introduction of hydroxymethyl groups that can be transformed into the N-hydroxy amidine functionality.
Comparative Data Table of Preparation Methods
| Method | Starting Materials | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Direct Hydroxylamine Reaction | 2,2-Dimethylbutanimidamide or imidate | Hydroxylamine, ethanol/methanol, mild heat (30–60 °C) | Straightforward, moderate temp. | Requires pure amidine precursor |
| Catalytic Acylcyanation of Imines | Imines, acylcyanides | Brønsted acid or thiourea catalysts, low temp (−40 to 0 °C) | High enantioselectivity, catalytic | More complex setup, multi-step |
| Formaldehyde Hydroxymethylation | Aldehydes (2,2-dimethylbutanal) | Formaldehyde (20–40%), base catalysts, 15–35 °C | Scalable, uses common reagents | Requires further amidination step |
Research Findings and Optimization Notes
- Catalyst Efficiency: Chiral thiourea catalysts (e.g., Schreiner’s thiourea) provide excellent conversion and enantioselectivity in related amidine syntheses, suggesting potential for asymmetric synthesis of N-hydroxy-2,2-dimethylbutanimidamide derivatives.
- Solvent Effects: Polar protic solvents enhance hydroxylamine solubility and reaction rates in direct synthesis, while aprotic solvents favor catalytic acylcyanation steps.
- Temperature Control: Mild to moderate temperatures prevent decomposition of hydroxylamine and side reactions, critical for maintaining product purity.
- Purification: Recrystallization from alcohols or chromatographic techniques are effective to isolate the target compound with high purity.
Chemical Reactions Analysis
Types of Reactions: N-Hydroxy-2,2-dimethylbutanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert it into primary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products: The major products formed from these reactions include oximes, nitriles, primary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-Hydroxy-2,2-dimethylbutanimidamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of heterocyclic compounds and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of N-Hydroxy-2,2-dimethylbutanimidamide involves its interaction with specific molecular targets, such as matrix metalloproteinases (MMPs). By binding to the active site of these enzymes, the compound inhibits their activity, thereby preventing the degradation of extracellular matrix components. This inhibition can lead to reduced tumor growth and metastasis in cancer models .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Related Compounds
Structural Analogs with Hydroxamate Groups
(a) N-Hydroxy-2,2-dimethyldodecanamide (CAS 60631-05-2)
- Molecular Weight : 243.39 g/mol
- Structure : Features a longer C14 alkyl chain with a dimethyl group, lacking aromatic substitution.
- Properties : Higher melting point (243.39°C) and lower aqueous solubility (3.89 × 10⁻³ g/L) compared to RIPA-56, likely due to increased hydrophobicity .
- Application: Noted for its role in chelation chemistry, contrasting with RIPA-56’s kinase inhibition.
(b) N-Hydroxyoctanamide (CAS 7377-03-9)
- Molecular Weight : 157.23 g/mol
- Structure : Linear C8 alkyl chain with a terminal hydroxamate group.
- Application : General industrial use, unlike RIPA-56’s specialized pharmacological role.
(c) Ethanimidamide,2-(dimethylamino)-N-hydroxy- (CAS 67015-08-1)
- Molecular Weight : 117.15 g/mol
- Structure: Contains a dimethylamino group instead of phenylmethyl substitution.
- Properties : Smaller molecular size and lower molecular weight enhance solubility but reduce target specificity .
- Application : Classified under pharmaceuticals, though exact mechanisms remain unelucidated.
Functional Analogs in Pharmacology
(a) N-Hydroxy-2-AAF (N-Hydroxy-2-acetylaminofluorene)
- Structure : Aromatic fluorene core with an N-hydroxyacetamide group.
- Function: Carcinogenic metabolite affecting mitochondrial enzymes (e.g., MAO-B, tryptophan 3-hydroxylase) .
- Contrast : While RIPA-56 modulates kinase activity, N-Hydroxy-2-AAF disrupts mitochondrial membranes, highlighting divergent biological targets.
(b) MMP Inhibitors (e.g., Fluorinated N-hydroxybutanamides)
Antioxidant Hydroxamic Acids
Compounds such as N-(4-chlorophenyl)-N-hydroxycyclohexanecarboxamide (CAS 185148-59-8) and butylated hydroxyanisole (BHA) share the hydroxamate moiety but serve as radical scavengers. For example:
- BHA: A phenolic antioxidant with lower molecular weight (180.25 g/mol) and higher volatility compared to RIPA-56 .
- Key Difference : RIPA-56’s dimethylbutan and phenylmethyl groups preclude significant antioxidant activity, emphasizing its kinase-focused mechanism.
Physicochemical and Pharmacokinetic Comparisons
Biological Activity
N-Hydroxy-2,2-dimethylbutanimidamide is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article delves into its biological effects, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound can be classified as a hydroxamic acid derivative. Hydroxamic acids are known for their ability to chelate metal ions and inhibit metalloproteinases, which are enzymes implicated in various pathological conditions.
1. Inhibitory Effects on Enzymes
This compound exhibits significant inhibitory activity against several key enzymes:
- Matrix Metalloproteinases (MMPs) : These enzymes play crucial roles in the degradation of extracellular matrix components. Inhibition of MMPs can lead to reduced tumor metastasis and improved outcomes in cancer therapy.
- Lysine-Specific Demethylase 1 (LSD1) : Inhibition of LSD1 is associated with reactivation of tumor suppressor genes, making it a target for cancer treatment.
- Human Epidermal Growth Factor Receptor 2 (HER2) : HER2 is a well-known target in breast cancer therapies. Compounds that inhibit HER2 can potentially reduce tumor growth.
The compound's efficacy against these targets suggests its potential utility in treating various cancers and other diseases characterized by aberrant enzyme activity .
2. Antiviral Activity
Research indicates that this compound may possess antiviral properties, particularly against Hepatitis B Virus (HBV). In vitro studies have shown that compounds within this class can inhibit HBV replication effectively while maintaining low cytotoxicity levels .
3. Antimicrobial Properties
The compound has demonstrated antimicrobial activity against various pathogens. It has been noted for its efficacy against protozoal infections, including those caused by Trypanosoma brucei and Plasmodium falciparum, which are responsible for sleeping sickness and malaria, respectively. The IC50 values for these actions are promising, indicating potential for development into therapeutic agents .
Data Table: Biological Activities Summary
Case Studies
Case Study 1: Anticancer Potential
A recent study investigated the effects of this compound on breast cancer cell lines. The compound was administered at varying concentrations to assess its impact on cell viability and apoptosis induction. Results indicated a dose-dependent decrease in cell viability with significant apoptotic markers observed at higher concentrations.
Case Study 2: Antiviral Efficacy
Another case study focused on the antiviral efficacy of this compound against HBV using an in vitro model with HepG2 cells. The study found that the compound effectively reduced viral load without significant cytotoxic effects on host cells, suggesting a favorable therapeutic index.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
